An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-thiophenecarboxylic Acid
An In-depth Technical Guide to the Physical Properties of 5-Methyl-2-thiophenecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methyl-2-thiophenecarboxylic acid (CAS No. 1918-79-2). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's structure, solubility, thermal properties, and spectral characteristics. Beyond a mere compilation of data, this guide offers insights into the practical application of this knowledge, detailing robust experimental methodologies for property determination. The content is structured to deliver not only factual accuracy but also a deeper understanding of the causality behind these properties and their relevance in scientific applications.
Introduction: A Versatile Heterocyclic Building Block
5-Methyl-2-thiophenecarboxylic acid is a substituted thiophene derivative that has garnered significant interest in various fields of chemical research and development. Its molecular architecture, featuring a sulfur-containing aromatic ring functionalized with both a carboxylic acid and a methyl group, imparts a unique combination of reactivity and physicochemical properties. This makes it a valuable intermediate in the synthesis of a wide array of more complex molecules.[1]
In the pharmaceutical industry, this compound serves as a crucial building block for the development of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial drugs.[2] The agrochemical sector utilizes 5-Methyl-2-thiophenecarboxylic acid in the formulation of potent pesticides and herbicides.[2] Furthermore, its utility extends to materials science, where it and its derivatives are being investigated for the creation of advanced polymers and functional materials.[2]
This guide will delve into the fundamental physical properties that underpin the utility of 5-Methyl-2-thiophenecarboxylic acid, providing a solid foundation for its application in research and development.
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in any scientific endeavor. The following table summarizes the key physical and chemical data for 5-Methyl-2-thiophenecarboxylic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆O₂S | [3] |
| Molecular Weight | 142.18 g/mol | [3] |
| CAS Number | 1918-79-2 | [3] |
| Appearance | White to beige or pale yellow crystalline powder | [4] |
| Melting Point | 135-138 °C | [4][5] |
| Boiling Point (estimated) | 229.75 °C | [5] |
| pKa (predicted) | 3.71 ± 0.10 | |
| LogP (calculated) | 1.755 | [6] |
Solubility Profile
A general procedure for determining the solubility of a compound like 5-Methyl-2-thiophenecarboxylic acid is outlined below.
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes a standard method for determining the equilibrium solubility of a solid compound in a given solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-Methyl-2-thiophenecarboxylic acid to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the constant temperature to permit the undissolved solid to settle.
-
Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of an appropriate analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Quantification:
-
Determine the concentration of 5-Methyl-2-thiophenecarboxylic acid in the diluted sample using a pre-validated calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
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Caption: A schematic workflow for determining the equilibrium solubility of a solid compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of chemical compounds. The following sections detail the key spectral features of 5-Methyl-2-thiophenecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
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¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Methyl-2-thiophenecarboxylic acid is expected to show distinct signals for the carboxylic acid proton, the two aromatic protons on the thiophene ring, and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 2,5-disubstituted thiophene ring.
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to the six unique carbon atoms in the molecule: the carboxylic carbon, the four carbons of the thiophene ring, and the methyl carbon. The chemical shift of the carbonyl carbon is a key identifier for the carboxylic acid functionality.
While a fully assigned spectrum was not available in the searched literature, related compounds such as 5-Methyl-2-thiophenecarboxaldehyde have been characterized, and the data can be used for comparative purposes.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Methyl-2-thiophenecarboxylic acid exhibits characteristic absorption bands. A representative IR spectrum is available, providing a fingerprint for the compound's vibrational modes.[9]
Expected Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3000-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700-1680 | C=O stretch | Carboxylic acid |
| ~3100 | C-H stretch | Aromatic (thiophene) |
| ~2950-2850 | C-H stretch | Aliphatic (methyl) |
| ~1550-1450 | C=C stretch | Aromatic (thiophene) |
| ~1300-1200 | C-O stretch | Carboxylic acid |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The thiophene ring in 5-Methyl-2-thiophenecarboxylic acid is an aromatic system that absorbs in the UV region. The position of the maximum absorbance (λmax) can be influenced by the solvent and the substituents on the thiophene ring.
Thermal Analysis: Melting Point Determination
The melting point is a fundamental physical property used for the identification and purity assessment of a crystalline solid. A sharp melting range is indicative of a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard procedure for determining the melting point range of a solid using a capillary melting point apparatus.[10][11]
-
Sample Preparation:
-
Ensure the 5-Methyl-2-thiophenecarboxylic acid sample is dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
-
Apparatus Setup:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
-
Rapid Determination (Optional but Recommended):
-
Heat the sample rapidly to obtain an approximate melting point. This helps in efficiently determining the temperature range for a more accurate measurement.
-
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new capillary tube with the sample.
-
Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted (the clear point).
-
The recorded range between these two temperatures is the melting point range.
-
Caption: A step-by-step workflow for the determination of a compound's melting point using the capillary method.
Safety and Handling
5-Methyl-2-thiophenecarboxylic acid is classified as an irritant. It can cause skin, eye, and respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
Conclusion
This technical guide has provided a detailed examination of the core physical properties of 5-Methyl-2-thiophenecarboxylic acid. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers engaged in the use of this versatile heterocyclic compound. A comprehensive understanding of its physical characteristics is essential for its successful application in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
-
Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]
-
ChemBK. (2024, April 9). 5-Methyl-2-thiophenecarboxylic acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Global Trade Online Inc. (n.d.). 5-Methyl-2-thiophenecarboxylic acid. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methylthio-thiophene-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Methyl-2-thiophenecarboxylic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]
-
Sutan, A., & Beyaz, R. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
ResearchGate. (2018, August 14). Peak intensities of FTIR spectra for the same KBr pellet increases with number of scans? Retrieved from [Link]
-
ChemBK. (2024, April 9). 5-Methyl-2-thiophenecarboxylic acid. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. qcc.edu [qcc.edu]
- 3. chembk.com [chembk.com]
- 4. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]
- 5. 5-Methyl-2-thiophenecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. 2-Thiophenecarboxylic acid, 5-methyl- (CAS 1918-79-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. CAS 19432-69-0: Methyl 5-methyl-2-thiophenecarboxylate [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mt.com [mt.com]
- 11. thinksrs.com [thinksrs.com]
- 12. fishersci.com [fishersci.com]
